1,4-Dimethylpiperazine-2-carboxylic acid

Description

Chemical Classification and Structural Features of 1,4-Dimethylpiperazine-2-carboxylic acid

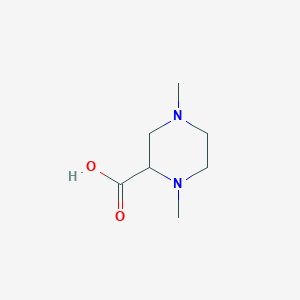

This compound is classified as a disubstituted N-alkylated piperazine (B1678402) carboxylic acid. Its structure consists of a central piperazine ring. A carboxylic acid group (-COOH) is attached to the carbon at the 2-position. Additionally, two methyl groups (-CH3) are attached to the nitrogen atoms at the 1- and 4-positions, leading to its systematic name. sigmaaldrich.com

The presence of the carboxylic acid group and the two tertiary amine functionalities imparts specific chemical characteristics to the molecule. The carboxylic acid is acidic, while the nitrogen atoms are basic, making the compound zwitterionic at certain pH values. The stereochemistry at the C2 carbon atom is a key feature, as this chiral center means the compound can exist as different enantiomers, such as (2R)- and (2S)-1,4-dimethylpiperazine-2-carboxylic acid. aaronchem.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 58895-88-8 sigmaaldrich.com |

| Molecular Formula | C₇H₁₄N₂O₂ chemscene.com |

| Molecular Weight | 158.20 g/mol chemscene.com |

| IUPAC Name | 1,4-dimethyl-2-piperazinecarboxylic acid sigmaaldrich.com |

| Boiling Point | 272.2 ± 35.0 °C (Predicted) sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Academic Significance and Research Perspectives of Substituted Piperazine Carboxylic Acids

Substituted piperazine carboxylic acids are recognized as "privileged scaffolds" in drug discovery. rsc.org This term signifies that the piperazine core structure is a recurring motif in many pharmacologically active compounds, suggesting it provides a favorable framework for interacting with biological targets. researchgate.netresearchgate.net The academic significance stems from the structural versatility of the piperazine ring, which allows for substitutions at two nitrogen and four carbon atoms. acs.org This versatility enables the creation of large libraries of compounds for screening against various diseases. researchgate.net

Research has shown that functionalizing piperazine with carboxylic acid groups can enhance the interaction of these molecules with biological targets. nih.gov For instance, studies have explored the use of piperazine and its carboxylic acid derivatives as functional coatings for nanocarriers in drug delivery systems. nih.gov The synthesis of enantiomerically pure substituted piperazine-2-acetic acid esters, which are closely related structures, has been developed to create diverse and versatile intermediates for producing more complex C-substituted piperazine compounds. acs.org The challenge and goal in this area are often the development of synthetic methods that allow for direct and stereoselective introduction of substituents onto the carbon atoms of the piperazine ring. nih.gov

Overview of Research Trajectories for Piperazine-Containing Compounds

The research trajectories for piperazine-containing compounds are broad and multifaceted, reflecting their importance in both medicinal chemistry and materials science. A significant portion of research is dedicated to the synthesis of novel piperazine derivatives and their evaluation for a wide range of biological activities. researchgate.net

Key research areas include:

Medicinal Chemistry: Piperazine derivatives are extensively investigated for their potential as therapeutic agents. They are found in drugs targeting the central nervous system (antipsychotics, antidepressants), as well as in agents with anticancer, antimicrobial, antihistamine, and antiviral properties. nih.govresearchgate.netrsc.org The ability of the piperazine ring to improve the pharmacokinetic profile of drug candidates makes it a valuable component in drug design. researchgate.net

Catalysis and Materials Science: Beyond medicine, piperazine-based compounds are used as ligands for the synthesis of metal complexes. rsc.orgscilit.com These complexes can have applications in catalysis. Furthermore, piperazine derivatives are employed in the construction of metal-organic frameworks (MOFs), which are materials with potential uses in gas storage and separation. scilit.com

Synthetic Methodology: A continuing area of research focuses on developing new and more efficient methods for synthesizing substituted piperazines. nih.gov This includes strategies for the selective functionalization of the carbon atoms on the piperazine ring, which has historically been challenging compared to substitution on the nitrogen atoms. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8-3-4-9(2)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYACEXPSBVYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595577 | |

| Record name | 1,4-Dimethylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58895-88-8 | |

| Record name | 1,4-Dimethylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Approaches to the Synthesis of 1,4-Dimethylpiperazine-2-carboxylic acid

The construction of the this compound molecule can be approached through several strategic pathways. These routes typically involve the initial formation of the core piperazine (B1678402) ring, followed by specific methylation steps.

The fundamental challenge in synthesizing the target molecule lies in the construction of the substituted piperazine ring. A common and effective strategy involves building the piperazine scaffold from acyclic precursors, specifically chiral 1,2-diamines. These diamines can be efficiently prepared from optically pure amino acids, which serve as readily available chiral building blocks. nih.gov

One reported methodology for a related structure, 3-substituted piperazine-2-acetic acid esters, begins with an amino acid that is converted into a key 1,2-diamine intermediate. nih.gov This diamine then undergoes a cyclization reaction, or annulation, to form the desired piperazine ring system. nih.gov This general approach, starting from an amino acid to form a diamine and then cyclizing to create the piperazine-2-carboxylate core, represents a viable and established route. The piperazine ring is a prevalent structure in many FDA-approved drugs, though substitutions are more common on the nitrogen atoms than on the carbon backbone. nih.govresearchgate.net

A representative, albeit generalized, reaction scheme is outlined below:

Table 1: Generalized Piperazine-Based Synthetic Route| Step | Description | Starting Material | Key Intermediate |

|---|---|---|---|

| 1 | Conversion to Diamine | Amino Acid | Chiral 1,2-diamine |

| 2 | Ring Annulation | Chiral 1,2-diamine | Piperazine-2-carboxylic acid ester |

Once the piperazine-2-carboxylic acid core is established, the next critical step is the exhaustive methylation of both nitrogen atoms. The N-alkylation of piperazines can be achieved through several established methods, including nucleophilic substitution and reductive amination. mdpi.com

A particularly effective and industrially relevant method for N-methylation is the use of formaldehyde (B43269) in the presence of a carbonate base, a modification of the Eschweiler-Clarke reaction. google.com This process involves treating the piperazine compound with an excess of formaldehyde and a base like sodium carbonate or potassium carbonate. The reaction proceeds at elevated temperatures (typically 85-100°C) and atmospheric pressure, resulting in high conversion rates of up to 89% for the N,N'-dimethylated product. google.com Carbon dioxide is evolved during the reaction, and its cessation signals the completion of the methylation. google.com

Table 2: Typical Conditions for N-Methylation of Piperazines

| Parameter | Condition | Reference |

|---|---|---|

| Methylating Agent | Formaldehyde | google.com |

| Base | Sodium Carbonate or Potassium Carbonate | google.com |

| Molar Ratio (Formaldehyde:Piperazine) | ~4:1 to 8:1 | google.com |

| Temperature | 85-100 °C | google.com |

| Pressure | Atmospheric | google.com |

Key parameters that are typically subject to optimization in a multi-step synthesis include:

Temperature: Affects reaction rate and selectivity.

Catalyst Amount: Crucial for efficiency and cost-effectiveness.

Flow Rate / Residence Time: In continuous processes, this determines the extent of reaction.

Reagent Equivalence: The ratio of reactants can significantly impact yield and byproduct formation.

Stereoselective Synthesis of Chiral Enantiomers

Producing enantiomerically pure forms of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to produce one specific stereoisomer, avoiding the formation of the other. nih.govrsc.orgrsc.org

The most effective strategies for achieving this rely on the use of a "chiral pool," starting the synthesis from an enantiomerically pure natural product, such as an amino acid. nih.govnih.gov This approach transfers the inherent chirality of the starting material to the final product through a series of stereoconservative reactions.

The synthesis of the (2R)-enantiomer would logically commence from a D-amino acid precursor. For example, a synthesis analogous to those reported for similar chiral piperazines could start from a D-amino acid derivative. nih.govnih.gov The amino acid would first be converted to an enantiopure (R)-configured 1,2-diamine.

This key diamine intermediate would then undergo a diastereoselective ring-closing reaction to form the piperazine ring, preserving the stereocenter derived from the D-amino acid. Subsequent N-methylation and deprotection (if protecting groups are used) would yield the final (2R)-1,4-Dimethylpiperazine-2-carboxylic acid. The development of such routes allows for the creation of libraries of Csp³-enriched compounds for drug discovery, leveraging the three-dimensional chemical space that chiral centers provide. nih.gov

Conversely, the synthesis of the enantiomerically pure (2S) isomer would begin with the corresponding L-amino acid. Following a similar synthetic logic, the L-amino acid is transformed into its respective (S)-configured 1,2-diamine intermediate. nih.gov

This (S)-diamine then undergoes cyclization to construct the piperazine-2-carboxylic acid core with the desired (S)-stereochemistry at the C2 position. The final steps of N-methylation would complete the synthesis of (2S)-1,4-Dimethylpiperazine-2-carboxylic acid. Efficient, five-step synthetic routes have been developed for related 3-substituted piperazine-2-acetic acid esters starting from optically pure amino acids, demonstrating the feasibility of this strategy to achieve high enantiomeric purity. nih.gov

Derivatization Strategies for this compound

The functional handles of this compound—the carboxylic acid and the tertiary amines of the piperazine ring—allow for a variety of chemical modifications. These derivatizations are key to modulating the molecule's physicochemical properties and for constructing more complex chemical entities.

Esterification Reactions of the Carboxylic Acid Moiety

The conversion of the carboxylic acid group of this compound into an ester is a fundamental transformation. Standard esterification methods are generally applicable, though the specific conditions may be adapted to accommodate the amino acid nature of the substrate.

One common approach is the Steglich esterification, which utilizes a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP). acs.orgacs.org This method is effective for coupling N-protected amino acids with various alcohols. acs.orgacs.org The reaction proceeds by activating the carboxylic acid with DCC, followed by nucleophilic attack of the alcohol, facilitated by DMAP. acs.org This procedure is known for its mild conditions and is applicable to a wide range of substrates, including those with steric hindrance. acs.org

Another viable method involves the pre-activation of the carboxylic acid as an N-hydroxysuccinimide (NHS) ester. These activated esters are stable and can react with alcohols in the presence of DMAP to yield the desired product in high yields. core.ac.uk This two-step process offers a simple and efficient route to various esters. core.ac.uk

Kinetic studies on the esterification of hexanoic acid with N,N-dialkylamino alcohols have shown that the reaction can be accelerated by intramolecular hydrogen bonding from the amino alcohol, which activates the carboxylic acid. researchgate.net While this compound has tertiary amines, which cannot act as hydrogen bond donors, this study highlights that certain metal catalysts, like Cu(OTf)₂, can moderately increase the rate of esterification for related amino alcohols. researchgate.net

Table 1: Representative Esterification Methods Applicable to N-Alkyl Amino Acids

| Method | Reagents | Key Features |

|---|---|---|

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | Mild conditions; suitable for a wide range of substrates. acs.orgacs.org |

| NHS Ester Method | N-hydroxysuccinimide ester of acid, Alcohol, DMAP | Utilizes stable, pre-activated esters; high yields. core.ac.uk |

Amide Formation Reactions for Advanced Derivatives

The formation of an amide bond from the carboxylic acid moiety is one of the most frequent transformations in pharmaceutical synthesis, allowing for the construction of peptide-like structures and other advanced derivatives. researchgate.net This can be achieved by reacting this compound with a primary or secondary amine using a suitable coupling agent.

A general and effective method involves the use of activating agents that convert the carboxylic acid into a reactive intermediate in situ. researchgate.netnih.gov Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a catalyst like DMAP are commonly used to facilitate the amide coupling between a carboxylic acid and an amine. acgpubs.org This method has been successfully applied to couple chromone-2-carboxylic acid with various piperazine derivatives. acgpubs.org

Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines. The reaction, typically performed in pyridine, proceeds efficiently for a wide range of substrates, affording amides in high yields and purity with minimal racemization for chiral acids. nih.gov

For more complex syntheses, such as in the preparation of peptide β-turn mimetics, solid-supported high-throughput organic synthesis techniques are employed, which often rely on robust amide bond formation protocols. acs.org The synthesis of substituted amides of pyrazine-2-carboxylic acids, for instance, is often achieved by converting the carboxylic acid to its more reactive acid chloride before condensation with an amine. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent System | Description | Application Example |

|---|---|---|

| EDC·HCl / DMAP | A water-soluble carbodiimide coupling agent, often used with a catalyst. | Synthesis of piperazine amides of chromone-2-carboxylic acid. acgpubs.org |

| TiCl₄ / Pyridine | Promotes direct condensation of carboxylic acids and amines. | General synthesis of amides from a broad range of substrates. nih.gov |

| HATU / DIPEA | A uronium-based coupling agent known for high efficiency and low racemization. | Used for derivatizing carboxylic acids with amine-containing tags for analysis. researchgate.net |

Decarboxylation Pathways and Related Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for simple carboxylic acids. However, specific functional group arrangements or reaction conditions can facilitate this process. For α-amino acids, modern photochemical methods have proven effective.

Visible-light photoredox catalysis offers a mild pathway for the decarboxylative functionalization of aliphatic carboxylic acids. organic-chemistry.orgnih.gov In this approach, the carboxylic acid is often converted into a redox-active ester, such as an N-acyloxyphthalimide. rsc.orgorganic-chemistry.org Upon irradiation with visible light in the presence of a photocatalyst, a radical is generated via decarboxylation, which can then be used in subsequent bond-forming reactions. rsc.orgnih.gov This strategy allows for the introduction of various functional groups at the C2 position of the piperazine ring.

In some synthetic sequences, decarboxylation is designed to occur in tandem with other transformations. For example, historical methods for producing N-alkyl-piperidine-α-carboxylic acid amides involved a step where ring closure was effected by treatment with a mineral acid, which also induced decarboxylation of an intermediate malonic ester derivative. google.comgoogle.com While this is not a direct decarboxylation of the final piperazine carboxylic acid, it represents a synthetic strategy where the carboxyl group is ultimately removed.

Table 3: Methods for Decarboxylative Functionalization

| Method | Key Reagents/Conditions | Description |

|---|---|---|

| Photoredox Catalysis | N-acyloxyphthalimide derivative, Photocatalyst (e.g., Ru or Ir complex), Visible Light | Generates an alkyl radical via decarboxylation for further reactions. rsc.orgnih.gov |

| Krapcho Decarboxylation | DMSO, Water, Salt (e.g., LiCl) | Typically used for esters with an α-electron-withdrawing group; proceeds via hydrolysis and decarboxylation. organic-chemistry.org |

Catalytic Approaches in the Synthesis of Piperazine Carboxylic Acids and Derivatives

Catalytic methods are paramount for the efficient and selective synthesis of complex molecules like substituted piperazine carboxylic acids. These approaches offer advantages in terms of atom economy, reduced waste, and the potential for enantioselectivity.

A notable strategy for synthesizing C-substituted piperazines is the Stannyl Amine Protocol (SnAP). ethz.ch This method involves the reaction of an aldehyde with a tin-containing amine reagent. While initially requiring stoichiometric copper, a catalytic variant has been developed using specific ligands, which also expands the substrate scope to include heteroaromatic aldehydes. ethz.ch This provides a pathway to functionalized 1,4-diazacyclohexanes. ethz.ch

The synthesis of the core piperazine-2-carboxylic acid structure can be achieved through cyclization reactions. One reported route involves the reaction of N,N'-dibenzyl-ethane-1,2-diamine with methyl 2,3-dibromopropionate, which, after cyclization and deprotection, yields piperazine-2-carboxylic acid. chemicalbook.com

Reductive amination and N-alkylation are also powerful catalytic tools. Recent progress has demonstrated the use of carboxylic acid derivatives themselves as alkylating agents in reductive N-alkylation reactions, providing a direct route to N-substituted amines. researchgate.net Furthermore, classic strategies for creating 1,4-disubstituted piperazines often rely on stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling reactions. researchgate.net Modern methods have also explored the deconstructive functionalization of cycloamines to introduce diversity. researchgate.net

For enantioselective synthesis, Lewis basic catalysts derived from L-piperazine-2-carboxylic acid N-formamide have shown high efficiency in the hydrosilylation of N-aryl imines, highlighting the role of piperazine derivatives in asymmetric catalysis. consensus.app

Table 4: Catalytic Strategies for Piperazine Synthesis

| Strategy | Catalyst/Reagent System | Description |

|---|---|---|

| SnAP Reaction | SnAP Reagent, Aldehyde, Cu(OTf)₂ (catalytic), Ligand | A modular approach to C-substituted N-heterocycles. ethz.ch |

| Reductive Amination | Amine, Carbonyl, Reducing Agent, Catalyst (e.g., Ir) | A versatile method for forming C-N bonds and N-alkylation. researchgate.net |

| Cyclization | Diamine, Dihalide Precursor | Forms the heterocyclic ring through sequential nucleophilic substitutions. chemicalbook.com |

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction studies for 1,4-Dimethylpiperazine-2-carboxylic acid could be located. This type of analysis is fundamental for definitively determining the three-dimensional arrangement of atoms and molecules within a crystal. In its absence, the following structural details remain unknown:

Molecular Conformation and Ring Geometry Analysis

Without crystallographic data, a definitive analysis of the molecular conformation is not possible. For piperazine (B1678402) derivatives, the ring typically adopts a chair conformation. However, the specific puckering parameters, the orientation of the carboxylic acid and methyl substituents (whether they are in axial or equatorial positions), and precise bond lengths and angles for this compound have not been experimentally determined.

Supramolecular Architecture and Crystal Packing

The arrangement of molecules in the solid state, known as the crystal packing or supramolecular architecture, is unknown. Studies on related piperazine compounds often show complex networks where molecules are linked into layers or three-dimensional frameworks. researchgate.netnih.gov However, the specific packing arrangement for this compound has not been documented.

Vibrational Spectroscopy Investigations

Detailed and interpreted vibrational spectroscopy studies specifically for this compound are not present in the reviewed literature. While general spectral regions for carboxylic acids and piperazine rings are known, a specific analysis for this molecule is missing.

Fourier Transform Infrared (FTIR) Spectroscopy

No specific, peer-reviewed FTIR spectrum and corresponding band assignments for this compound have been published. Such a study would identify the characteristic vibrational frequencies for its functional groups, including the O-H and C=O stretches of the carboxylic acid group, and the C-N and C-H stretches of the dimethylated piperazine ring. While FTIR data exists for the parent compound 1,4-dimethylpiperazine (B91421) and other derivatives, this information cannot be directly extrapolated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, NMR studies provide critical insights into the electronic environment and connectivity of the individual atoms. Detailed analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each signal to its corresponding nucleus within the molecule.

While a comprehensive, publicly available experimental dataset for this compound is not readily found in the surveyed literature, a predictive analysis based on the known spectral data of its constituent fragments—1,4-dimethylpiperazine and piperazine-2-carboxylic acid—can provide a reliable estimation of the expected chemical shifts.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperazine ring and the methyl groups. The chemical shifts are influenced by the electron-withdrawing effect of the carboxylic acid group and the electron-donating nature of the methyl groups.

The protons on the piperazine ring are anticipated to show complex splitting patterns due to geminal and vicinal couplings. The proton at the C2 position, being adjacent to the carboxylic acid group, is expected to be deshielded and appear at a lower field. The N-methyl protons are expected to appear as sharp singlets.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 3.0 - 3.4 | Doublet of Doublets (dd) |

| H3 (axial) | 2.8 - 3.1 | Multiplet (m) |

| H3 (equatorial) | 2.5 - 2.8 | Multiplet (m) |

| H5 (axial) | 2.6 - 2.9 | Multiplet (m) |

| H5 (equatorial) | 2.3 - 2.6 | Multiplet (m) |

| H6 (axial) | 2.7 - 3.0 | Multiplet (m) |

| H6 (equatorial) | 2.4 - 2.7 | Multiplet (m) |

| N1-CH₃ | 2.2 - 2.4 | Singlet (s) |

| N4-CH₃ | 2.1 - 2.3 | Singlet (s) |

| COOH | 10.0 - 12.0 | Broad Singlet (br s) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift. The carbons of the piperazine ring will appear in the aliphatic region, with their specific shifts influenced by the positions of the methyl and carboxylic acid substituents. The methyl carbons will resonate at the highest field.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C2 | 58 - 62 |

| C3 | 52 - 56 |

| C5 | 54 - 58 |

| C6 | 50 - 54 |

| N1-CH₃ | 45 - 49 |

| N4-CH₃ | 44 - 48 |

It is important to note that the conformational dynamics of the piperazine ring can influence the observed NMR spectra. organicchemistrydata.org The piperazine ring can exist in chair, boat, or twist-boat conformations, and the rate of interconversion between these forms can affect the appearance of the NMR signals, potentially leading to broadened peaks or the observation of multiple sets of signals at lower temperatures. organicchemistrydata.org For asymmetrically substituted piperazines, the complexity of the spectra can increase due to the presence of different conformational isomers. oregonstate.edu

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed view of the electronic behavior of molecules. These methods are pivotal in elucidating the fundamental properties of 1,4-Dimethylpiperazine-2-carboxylic acid.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.govresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide range of molecular properties with considerable accuracy. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry in the ground state. researchgate.netacs.org

These calculations can elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in probing the reactivity of the molecule through the calculation of various chemical descriptors. nih.gov For instance, the analysis of the molecule's electrostatic potential (MEP) map can identify electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack. mdpi.com The reactivity of this compound can be further quantified through descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index. mdpi.com

A hypothetical summary of DFT-calculated reactivity descriptors for this compound is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Chemical Hardness (η) | 4.5 eV | Resistance to change in electron configuration |

| Chemical Softness (S) | 0.22 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 3.8 eV | Tendency to attract electrons |

These values, when compared with those of other molecules, can provide a relative measure of the reactivity of this compound.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is fundamental to understanding its electronic properties. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, MO analysis can reveal the distribution and energies of its frontier orbitals. The HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms of the piperazine (B1678402) ring, while the LUMO may be distributed over the carboxylic acid group. This analysis helps in understanding the charge transfer interactions that can occur within the molecule and with other chemical species. researchgate.net

A hypothetical representation of the frontier molecular orbital energies for this compound is shown in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Role |

|---|---|---|

| HOMO | -6.2 | Electron-donating capacity |

| LUMO | -1.7 | Electron-accepting capacity |

Molecular Modeling and Simulation Methodologies

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation methodologies allow for the exploration of its dynamic behavior and interactions with its environment, which is particularly important in biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is invaluable in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov In the context of this compound, molecular docking could be employed to investigate its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. nih.gov

For example, piperazine derivatives have been studied as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease. nih.gov A docking study of this compound into the active site of such an enzyme would involve predicting the binding pose and calculating a docking score, which is an estimation of the binding free energy. The analysis of the docked conformation can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that stabilize the ligand-receptor complex. nih.gov

A hypothetical summary of a molecular docking study of this compound with a target protein is presented in Table 3.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Acetylcholinesterase | -8.5 | TYR121, TRP279, ASP72 | Hydrogen bond, π-π stacking, Ionic |

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for a system of atoms and molecules. nih.govnih.gov MD simulations are particularly useful for studying the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the influence of solvent on these interactions. nih.govmdpi.com

Following a molecular docking study, an MD simulation of the this compound-protein complex can be performed to assess the stability of the predicted binding pose. nih.gov By simulating the system for a period of nanoseconds, one can observe the fluctuations of the ligand within the binding site and the conformational changes in the protein upon ligand binding. nih.gov Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov QSAR models are built by correlating calculated molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) with experimentally determined biological activities. mdpi.com

For a series of piperazine derivatives including this compound, a QSAR study could be conducted to develop a predictive model for a specific biological activity, such as inhibitory activity against a particular enzyme. mdpi.com This would involve calculating a wide range of molecular descriptors for each compound in the series. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build the QSAR equation. mdpi.com A robust QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs by identifying the key structural features that influence activity. mdpi.com

A hypothetical QSAR equation for a series of piperazine derivatives might look like:

pIC₅₀ = 0.5 * LogP - 0.2 * TPSA + 1.2 * (HOMO-LUMO gap) + 3.5

This equation would suggest that biological activity (pIC₅₀) increases with increasing lipophilicity (LogP) and a larger HOMO-LUMO gap, while it decreases with a larger topological polar surface area (TPSA).

Theoretical Conformational Analysis

The conformational landscape of this compound is dictated by the stereochemistry of the piperazine ring and the orientation of its substituents. Theoretical studies on analogous 2-substituted piperazine systems provide significant insights into the likely conformational preferences of this molecule. The piperazine ring, similar to cyclohexane, can adopt several conformations, including chair, boat, and twist-boat forms. However, the chair conformation is generally the most stable.

The presence of the two methyl groups on the nitrogen atoms at positions 1 and 4 also influences the conformational dynamics. Studies on N-substituted piperazines have shown that the energy barriers for the interconversion of chair conformations can be significant. nih.govrsc.org Furthermore, in N-acylated piperazines, hindered rotation around the amide bond introduces additional conformational isomers (rotamers). nih.govrsc.org While this compound does not have an amide bond, the principle of restricted rotation and the presence of distinct conformers due to the N-substituents are relevant. The interplay between the axial/equatorial preference of the carboxylic acid group and the conformational state of the piperazine ring, including the orientation of the N-methyl groups, defines the molecule's three-dimensional structure.

Table 1: Calculated Activation Energy Barriers for Conformational Changes in Related Piperazine Derivatives

| Conformational Process | Molecule Type | Calculated Activation Energy (ΔG‡) (kJ mol−1) | Reference |

|---|---|---|---|

| Ring Inversion | N-Benzoylated Piperazines | 56 - 80 | nih.govrsc.org |

| Amide Bond Rotation | N-Benzoylated Piperazines | 56 - 80 | nih.govrsc.org |

Note: The data in this table is for N-benzoylated piperazines, which serve as models to understand the energetic requirements of conformational changes in substituted piperazine rings.

Computational Analysis of Intermolecular Interactions

The functional groups of this compound, namely the carboxylic acid group and the two tertiary amine nitrogens, are key sites for intermolecular interactions. Computational analyses of similar molecules, such as piperazine-2-carboxylic acid derivatives and other dimethylpiperazine compounds, help to elucidate the nature of these non-covalent interactions. researchgate.netnih.gov

The primary and most significant intermolecular interaction for this molecule is expected to be hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). In the solid state, carboxylic acids commonly form strong hydrogen-bonded dimers. It is also possible for the carboxylic acid to form hydrogen bonds with the nitrogen atoms of neighboring piperazine rings, although the N-methylation reduces their hydrogen-bond donating capacity to zero and sterically hinders their acceptor role to some extent.

In addition to classical hydrogen bonds, weaker intermolecular forces such as van der Waals interactions and C-H···O or C-H···N hydrogen bonds are also anticipated to play a role in the crystal packing and solution-state aggregation of the molecule. Density Functional Theory (DFT) calculations on related systems, like 2,6-dimethylpiperazine-1,4-diium oxalate, have utilized methods such as Atoms-in-Molecules (AIM), Electron Localization Function (ELF), and Reduced Density Gradient (RDG) analysis to characterize and visualize these non-covalent interactions. researchgate.net These studies confirm the presence of a complex network of interactions that dictate the supramolecular structure.

Molecular docking and molecular dynamics simulations performed on other piperazine-2-carboxylic acid derivatives have provided insights into how these molecules interact with biological targets. nih.gov These computational methods highlight the importance of hydrogen bonding, hydrophobic interactions, and ionic interactions in the binding of these ligands to protein active sites. nih.gov For this compound, the two methyl groups contribute to the molecule's lipophilicity and can participate in hydrophobic interactions.

Table 2: Types of Intermolecular Interactions Identified in Related Piperazine Systems

| Interaction Type | Participating Groups | Computational Method of Analysis | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid, Piperazine Nitrogens | DFT, Molecular Docking | researchgate.netnih.gov |

| Hydrophobic Interactions | Alkyl groups (e.g., Methyl), Piperazine ring backbone | Molecular Docking, Molecular Dynamics | nih.gov |

| Ionic Interactions | Protonated Nitrogens, Deprotonated Carboxylate | Molecular Docking | nih.gov |

| Van der Waals Forces | Entire Molecule | DFT (AIM, RDG) | researchgate.net |

Biological and Pharmacological Investigations

Broad-Spectrum Biological Activity Profiling

While specific broad-spectrum screening data for 1,4-Dimethylpiperazine-2-carboxylic acid is not extensively detailed in publicly accessible literature, research into its parent scaffold and derivatives highlights a range of biological activities.

Derivatives of piperazine-2-carboxylic acid have been identified as potent modulators of neurotransmission systems, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The compounds D(-)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid (D-CPP) and its unsaturated analog, D(-)(E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid (D-CPPene), have demonstrated significant anticonvulsant activity in animal models. In DBA/2 mice, D-CPPene suppressed sound-induced seizures with an ED₅₀ of 1.54 µmol/kg when administered intraperitoneally. Both compounds also showed prolonged protective effects against myoclonic responses in photosensitive baboons, indicating their potential for evaluation as antiepileptic therapies.

Furthermore, the broader class of piperazine-containing molecules is being investigated for the ability to fine-tune dopaminergic neurotransmission through allosteric modulation of dopamine (B1211576) D2 receptors, a key target in several central nervous system diseases.

The piperazine (B1678402) nucleus is a versatile pharmacophore known to be present in compounds with a wide array of antimicrobial properties. Various derivatives have been synthesized and tested against numerous pathogens, demonstrating that modifications to the piperazine scaffold can lead to potent antibacterial and antifungal agents. apjhs.com

For instance, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Other research has focused on synthesizing piperazine derivatives conjugated with other heterocyclic moieties, such as 1,3,4-thiadiazole, which have shown notable antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com Molecular docking studies of some pyrazine-2-carboxylic acid derivatives of piperazines suggest that their antibacterial action may stem from the inhibition of GlcN-6-P synthase. researchgate.net While these studies confirm the antimicrobial potential of the broader piperazine derivative class, specific minimum inhibitory concentration (MIC) data for this compound itself is not widely reported in peer-reviewed studies. researchgate.netnih.govresearchgate.net

The piperazine-2-carboxylic acid scaffold is recognized as pharmacologically important and is a core component in several established therapeutic agents, including the HIV protease inhibitor Indinavir. researchgate.net Its suitability for combinatorial chemistry has led to the creation of large libraries of piperazine-2-carboxamide (B1304950) derivatives for high-throughput screening. researchgate.net This approach allows for the efficient exploration of chemical diversity to identify lead compounds for a wide range of biological targets. researchgate.net The general strategy underscores the value of the piperazine-2-carboxylic acid scaffold in broad bioactivity screening programs aimed at discovering novel drug candidates. researchgate.net

Medicinal Chemistry and Drug Discovery Research

The unique structure of piperazine-2-carboxylic acid, with its multiple functionalization points, makes it an ideal foundation for drug discovery research, particularly in the development of ligands that can interact with more than one biological target. researchgate.netnih.gov

The multifactorial nature of complex neurodegenerative disorders like Alzheimer's disease has spurred a shift from the "one-drug, one-target" paradigm to the development of Multitarget-Directed Ligands (MTDLs). nih.gov MTDLs are single chemical entities engineered to simultaneously modulate multiple pathological pathways. The piperazine-2-carboxylic acid scaffold is exceptionally well-suited for this strategy, as its different positions can be functionalized to interact with various disease-related targets. nih.gov

A key strategy in symptomatic Alzheimer's treatment is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase acetylcholine (B1216132) levels in the brain. Research has focused on designing derivatives of piperazine-2-carboxylic acid as cholinesterase inhibitors.

A recent study detailed the synthesis and evaluation of a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives. nih.gov Kinetic analysis revealed that these compounds act as competitive inhibitors of both AChE and BChE. nih.gov Within the free carboxylic acid series, compound 4c (1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid) emerged as the most potent and selective inhibitor of AChE. nih.gov

Conversely, other derivatives from the same study, specifically hydroxamic acids and carboxamides, were found to be more potent and highly selective inhibitors of BChE. nih.gov Notably, compound 7b (1,4-bis(2-chlorobenzyl)piperazine-2-hydroxamic acid) displayed exceptionally potent BChE inhibitory activity, significantly surpassing that of the reference drugs donepezil (B133215) and tacrine. nih.gov Molecular docking simulations provided insight into these findings, showing that the compounds could stably bind to both the catalytic and peripheral anionic sites of the enzymes. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Piperazine-2-Carboxylic Acid Derivatives Data sourced from Soliman, et al. (2024). nih.gov

| Compound | Chemical Name | AChE Ki (μM) | BChE Ki (μM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|---|

| 4c | 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid | 10.18 ± 1.00 | 182.23 ± 25.10 | ~17.90 |

| 7b | 1,4-bis(2-chlorobenzyl)piperazine-2-hydroxamic acid | 3498.0 ± 210.0 | 0.0016 ± 0.00008 | ~0.00046 |

| Donepezil (Reference) | (RS)-2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | 0.021 ± 0.001 | 12.5 ± 2.6 | ~595 |

| Tacrine (Reference) | 1,2,3,4-Tetraaminoacridine | 0.0002 ± 0.00001 | 0.0173 ± 0.0023 | ~86.5 |

Design and Synthesis of Multitarget-Directed Ligands (MTDLs) Based on Piperazine-2-carboxylic Acid Scaffolds

Structure-Activity Relationship (SAR) Determination for Biological Potency

The biological potency of derivatives based on the piperazine-2-carboxylic acid scaffold is significantly influenced by the nature and position of substituents. Research into these compounds, particularly as potential agents for Alzheimer's disease, has illuminated key structural features that govern their activity, primarily as cholinesterase inhibitors.

A study on a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives revealed distinct structure-activity relationships for inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The investigation showed that converting the carboxylic acid group into hydroxamic acids or carboxamides generally shifted the selectivity towards BChE inhibition. nih.gov

For the free carboxylic acid series, substitutions on the benzyl (B1604629) groups at the N1 and N4 positions of the piperazine ring were critical. The compound 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c in the study) emerged as the most active AChE inhibitor in its series, with a notable selectivity for AChE over BChE. nih.gov This highlights that electron-withdrawing groups, such as chlorine at the para position of the benzyl rings, enhance AChE inhibitory activity. nih.gov

Conversely, the hydroxamic acid derivatives showed extraordinary potency and selectivity for BChE. nih.gov Specifically, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b in the study) was identified as a remarkably potent BChE inhibitor, significantly more powerful than the reference drugs donepezil and tacrine. nih.gov This suggests that the presence of the hydroxamic acid functional group, combined with chloro-substituents at the ortho position of the benzyl rings, is a key determinant for potent and selective BChE inhibition. nih.gov

These findings underscore that modifications at the C2 carboxylic acid position and on the N-benzyl substituents are crucial for tuning both the potency and selectivity of these piperazine derivatives as cholinesterase inhibitors.

Role as Intermediates in Pharmaceutical Synthesis

This compound and its parent structure, piperazine-2-carboxylic acid, serve as valuable intermediates in the synthesis of more complex pharmaceutical agents. The inherent structural features of the piperazine ring, including its conformational rigidity and the presence of two nitrogen atoms available for substitution, make it a privileged scaffold in medicinal chemistry.

The compound is particularly noted as a precursor for molecules targeting neurological and psychiatric disorders. Its unique structure is a foundational block for developing compounds with high specificity and efficacy for various biological targets. For instance, derivatives of piperazine-2-carboxylic acid have been synthesized and evaluated as multitarget-directed ligands (MTDLs) for Alzheimer's disease, demonstrating the scaffold's utility in creating complex therapeutic candidates. nih.gov The synthesis of these derivatives often involves modifying the carboxylic acid group and substituting the nitrogen atoms of the piperazine ring to explore different biological activities. nih.gov

Pre-clinical Research and Evaluation of Novel Bioactive Derivatives

Pre-clinical research has focused on evaluating novel derivatives of the piperazine-2-carboxylic acid scaffold for therapeutic potential, especially in the context of neurodegenerative diseases like Alzheimer's.

A significant body of research involves the design, synthesis, and in vitro evaluation of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in Alzheimer's pathology. nih.gov In these studies, various analogs, including free carboxylic acids, hydroxamic acids, and carboxamides, were created to explore their biological activity. nih.gov

The most promising derivatives from these studies underwent further investigation. For example, compound 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid showed exceptional inhibitory activity against BChE, with an inhibition constant (Ki) in the nanomolar range (1.6 ± 0.08 nM), which was substantially better than established drugs like donepezil and tacrine. nih.gov Another derivative, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid , was identified as a potent and selective inhibitor of AChE. nih.gov

In silico studies, including molecular docking and molecular dynamics simulations, have been employed to complement the in vitro findings. nih.gov These computational models helped to elucidate the binding modes of the derivatives within the active sites of AChE and BChE, providing insights into the structure-activity relationships observed experimentally. nih.gov The predictions from these models regarding ADME (absorption, distribution, metabolism, and excretion) properties also suggested that the designed compounds possess good potential for central nervous system bioavailability and favorable safety parameters. nih.gov Further pre-clinical assessments of the most potent derivatives are ongoing. nih.gov

Investigation of Biological Mechanism of Action (where explored)

The primary biological mechanism of action explored for derivatives of this compound is the inhibition of cholinesterase enzymes. nih.gov These compounds are designed to act as ligands that bind to the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby modulating their enzymatic activity. nih.gov

Kinetic studies, using methods like the Lineweaver-Burk plot analysis, have demonstrated that these derivatives act as competitive inhibitors of both AChE and BChE. nih.gov This indicates that they bind reversibly to the active site of the enzymes, competing with the natural substrate, acetylcholine.

Molecular docking simulations have provided a more detailed picture of this interaction. The derivatives are shown to bind within the catalytic and peripheral anionic sites of the cholinesterase enzymes. nih.gov The binding is stabilized by a combination of hydrogen bonds, hydrophobic interactions, and, in some cases, ionic interactions between the molecule and key amino acid residues in the enzyme's active gorge. nih.gov This multi-point interaction is crucial for their inhibitory effect. The development of these compounds as multitarget-directed ligands (MTDLs) for Alzheimer's disease is founded on this mechanism. nih.gov

Cytotoxicity Assessments of Derivatives

The evaluation of cytotoxicity is a critical step in the pre-clinical assessment of novel bioactive compounds to determine their potential for causing cell damage or death. For derivatives of piperazine-2-carboxylic acid, cytotoxicity has been assessed to ensure their safety profile, particularly for those intended for neurological applications.

In a study of potential anti-Alzheimer's agents, the cytotoxicity of two lead compounds, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid and 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid , was evaluated on human neuroblastoma (SH-SY5Y) cell lines. nih.gov The results indicated that these derivatives exhibited lower toxicity than the standard cytotoxic agent staurosporine (B1682477) and had a toxicity profile that was nearly comparable to the widely used Alzheimer's drug, donepezil. nih.gov

Another study investigating piperazin-2-one-based structures, which are related heterocyclic scaffolds, evaluated cytotoxicity against a panel of cancer cell lines (including HUH7, AKH12, DAOY, UW228-2, D283, D425, and U251) and used human umbilical vein endothelial cells (HUVECs) as a non-malignant control. nih.gov While some derivatives showed a significant reduction in the viability of cancer cells, their effect was often comparable on the non-malignant control cells, highlighting the importance of assessing selectivity. nih.gov

| Compound | Cell Line | Observation | Source |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | SH-SY5Y (Human Neuroblastoma) | Lower toxicity than staurosporine; comparable to donepezil. | nih.gov |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | SH-SY5Y (Human Neuroblastoma) | Lower toxicity than staurosporine; comparable to donepezil. | nih.gov |

Applications in Advanced Materials Science

Role in Functional Materials Development

The development of functional materials hinges on the precise control of molecular architecture to achieve desired macroscopic properties. Piperazine (B1678402) derivatives are increasingly being recognized for their potential in creating such materials due to their rigid cyclic structure, which can impart thermal stability and mechanical strength, and their nitrogen atoms, which can act as ligands or sites for further functionalization.

1,4-Dimethylpiperazine-2-carboxylic acid possesses the necessary functional groups to be incorporated into polymeric structures. The carboxylic acid can participate in condensation polymerization reactions with diols or diamines to form polyesters or polyamides, respectively. The incorporation of the dimethylpiperazine moiety into a polymer backbone is a strategic approach to developing specialty polymers with enhanced characteristics. For instance, related compounds like trans-2,5-dimethylpiperazine (B131708) are known to improve the mechanical properties and thermal stability of polymeric materials. chemimpex.com The rigid, cyclic nature of the piperazine ring can enhance the thermal stability of the resulting polymer.

Furthermore, piperazine-2-carboxylic acid, a closely related analog, is utilized in the formulation of specialty plastics and coatings to improve durability and chemical resistance. chemimpex.com It is therefore plausible that this compound could serve a similar role, potentially offering nuanced control over polymer properties due to the presence of the N-methyl groups, which can influence solubility and intermolecular interactions within the polymer matrix.

In a relevant study, piperazine-2-carboxylic acid was successfully used to functionalize a biopolymer, forming amide linkages between the amine group of the biopolymer and the carboxyl group of the piperazine derivative. aidic.it This research highlights the reactivity of the carboxylic acid group on the piperazine ring in a polymerization context, suggesting that this compound could be similarly employed to modify existing polymers or to act as a monomer in the synthesis of new ones.

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful approach to designing materials with dynamic and responsive properties. Piperazine and its derivatives are considered valuable building blocks in supramolecular chemistry due to their ability to form hydrogen bonds and their capacity to be easily modified. rsc.org The carboxylic acid group of this compound is a key functional group for directing supramolecular assembly through the formation of robust hydrogen bonds.

Research on piperazine-based supramolecular systems has shown that they can exhibit interesting properties, such as mechanoluminescence and nonlinear optical activity. rsc.org The design of such materials often relies on the self-assembly of molecules into well-defined, ordered structures. The interplay of hydrogen bonding from the carboxylic acid and potential weak C-H···O interactions involving the methyl groups could guide the formation of specific supramolecular architectures when this compound is co-crystallized with other molecules.

Moreover, piperazine derivatives are being explored for the creation of advanced materials with applications in areas such as carbon dioxide capture. The nitrogen atoms in the piperazine ring play a crucial role in this context. While the tertiary amines in this compound are less basic than primary or secondary amines, they can still participate in interactions that are key to the formation of functional supramolecular frameworks. The combination of the carboxylic acid and the dimethylpiperazine core within a single molecule presents opportunities for creating multifunctional materials where one part of the molecule is responsible for structural assembly and another for a specific function.

Q & A

Q. What are the recommended synthetic routes for preparing 1,4-dimethylpiperazine-2-carboxylic acid with high purity?

Methodological Answer: The synthesis typically involves functionalizing a piperazine ring with methyl and carboxylic acid groups. A general approach includes:

- Step 1 : Cyclization of diamines (e.g., ethylenediamine derivatives) to form the piperazine backbone.

- Step 2 : Selective methylation using methyl halides (e.g., methyl iodide) under basic conditions to introduce the 1,4-dimethyl groups.

- Step 3 : Carboxylic acid introduction via carboxylation or hydrolysis of ester precursors (e.g., using chloroacetic acid derivatives).

Critical parameters include temperature control (~0–5°C for methylation to avoid over-alkylation) and purification via recrystallization or column chromatography (silica gel, methanol/chloroform eluent) .

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 1 and 4, carboxylic acid at position 2).

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (158.20 g/mol) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for refinement .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies indicate:

- Optimal Storage : Dry, room temperature (20–25°C) in inert atmosphere (argon) to prevent hygroscopic degradation or oxidation.

- Degradation Risks : Exposure to moisture leads to hydrolysis of the carboxylic acid group; UV light accelerates decomposition.

Use Karl Fischer titration to monitor moisture content and periodic HPLC analysis to assess purity over time .

Q. What spectroscopic methods are suitable for analyzing its electronic and vibrational properties?

Methodological Answer:

- UV-Vis Spectroscopy : Identify π→π* or n→π* transitions in the 200–300 nm range.

- Density Functional Theory (DFT) : Calculate vibrational modes (e.g., B3LYP/6-311++G(d,p) basis set) and compare with experimental IR/Raman data.

- Natural Bond Orbital (NBO) Analysis : Evaluate hyperconjugative interactions influencing stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

- Reactivity Descriptors : Compute HOMO-LUMO gaps (using B3LYP hybrid functionals) to assess electron-donating/accepting capacity.

- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict nucleophilic/electrophilic sites.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate aqueous or organic environments.

Validate predictions with experimental kinetic studies (e.g., reaction rates with electrophiles) .

Q. What crystallographic challenges arise when determining its solid-state structure?

Methodological Answer:

- Polymorphism : Slow evaporation (ethanol/chloroform) or diffusion (ether/chloroform) may yield different polymorphs, as seen in related piperazine diones .

- Hydrogen Bonding : Analyze O-H···N interactions using SHELXL for refinement. For disordered structures, apply restraints to methyl groups.

- Data Collection : Use synchrotron radiation for high-resolution data if twinning occurs .

Q. How does the methyl substitution pattern influence its biological activity or coordination chemistry?

Methodological Answer:

- Biological Activity : Methyl groups enhance lipophilicity, affecting membrane permeability (logP ~0.85 predicted). Test via in vitro assays (e.g., enzyme inhibition).

- Coordination Chemistry : The carboxylic acid and tertiary amines act as ligands. Synthesize metal complexes (e.g., Cu²⁺) and characterize via EPR and cyclic voltammetry .

Q. How to resolve contradictions between computational predictions and experimental data (e.g., bond lengths, pKa)?

Methodological Answer:

- Calibration : Adjust DFT functionals (e.g., include exact exchange in hybrid methods like B3LYP*) to better match experimental bond lengths .

- pKa Discrepancies : Use ab initio molecular dynamics (AIMD) to account for solvent dynamics, or validate via potentiometric titration in buffered solutions.

- Error Analysis : Compare crystallographic thermal parameters with DFT-optimized geometries to identify steric strain .

Q. What role does the piperazine ring play in modulating the compound’s conformational flexibility?

Methodological Answer:

- Chair-Boat Transitions : Use variable-temperature NMR to study ring flipping (ΔG‡ ~10–15 kcal/mol).

- Torsional Angles : Compare DFT-optimized dihedrals with crystallographic data. Substituents at 1,4 positions restrict flexibility, stabilizing chair conformers.

- Dynamic Effects : Apply REDOR NMR or molecular dynamics (MD) simulations to probe ring dynamics in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.